(Z)-2-(2-((2-methoxyphenyl)imino)-4-(p-tolyl)thiazol-3(2H)-yl)ethanol
Description
Properties
IUPAC Name |
2-[2-(2-methoxyphenyl)imino-4-(4-methylphenyl)-1,3-thiazol-3-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-14-7-9-15(10-8-14)17-13-24-19(21(17)11-12-22)20-16-5-3-4-6-18(16)23-2/h3-10,13,22H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLFFAFJSFMWGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3OC)N2CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2-((2-methoxyphenyl)imino)-4-(p-tolyl)thiazol-3(2H)-yl)ethanol is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The following sections will explore the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C18H18N2OS
- Molecular Weight : 306.41 g/mol
- CAS Number : 2433119
- IUPAC Name : (Z)-2-(2-(2-methoxyphenyl)imino)-4-(p-tolyl)thiazol-3(2H)-yl)ethanol
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds found that those with electron-withdrawing groups were particularly effective against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent activity against these bacteria .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Escherichia coli |
| 13 | 0.30 | Pseudomonas aeruginosa |
Anticancer Activity
Thiazole derivatives have also shown promising results in anticancer studies. In vitro evaluations demonstrated that compounds similar to (Z)-2-(2-((2-methoxyphenyl)imino)-4-(p-tolyl)thiazol-3(2H)-yl)ethanol exhibited cytotoxic effects against various cancer cell lines, including human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2). The IC50 values for these compounds were significantly lower than those for standard treatments, indicating their potential as novel anticancer agents .
Table 2: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 4h | 10 | HTC-116 |
| 6d | 15 | HepG-2 |
| Reference | 20 | Harmine |
The biological activity of thiazole derivatives is often attributed to their ability to interact with various biological targets. For instance, studies have shown that these compounds can induce apoptosis in cancer cells by modulating mitochondrial membrane potential and increasing reactive oxygen species (ROS) production . Additionally, their antimicrobial effects are linked to the inhibition of bacterial biofilm formation and disruption of cell membrane integrity .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives highlighted the compound's effectiveness against multi-drug resistant strains of bacteria. The study concluded that modifications in the thiazole structure significantly enhanced its antimicrobial potency .
- Anticancer Research : Another investigation focused on the anticancer properties of thiazole derivatives revealed that specific structural modifications led to increased cytotoxicity against cancer cells while maintaining low toxicity in normal cells .
Scientific Research Applications
Synthesis and Characterization
The synthesis of (Z)-2-(2-((2-methoxyphenyl)imino)-4-(p-tolyl)thiazol-3(2H)-yl)ethanol typically involves the reaction of appropriate precursors under specific conditions. The characterization of synthesized compounds is generally performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm their structures.
Antimicrobial Activity
Thiazole derivatives, including the compound , have exhibited significant antimicrobial properties against a range of pathogens. Studies have shown that thiazole derivatives can inhibit the growth of both gram-positive and gram-negative bacteria.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| (Z)-2-(2-((2-methoxyphenyl)imino)-4-(p-tolyl)thiazol-3(2H)-yl)ethanol | Antibacterial | 100-400 |
| Reference Drug | Antibacterial | 25-50 |
In a comparative study, the synthesized thiazole derivatives demonstrated varying degrees of antibacterial activity, with some compounds showing comparable efficacy to established antibiotics .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, a series of thiazole compounds were tested against human cancer cell lines, revealing promising cytotoxic effects.
| Cell Line | Compound | IC50 (µg/mL) |
|---|---|---|
| HepG-2 | (Z)-2-(2-((2-methoxyphenyl)imino)-4-(p-tolyl)thiazol-3(2H)-yl)ethanol | 50 |
| HTC-116 | Harmine (reference) | 40 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Antidiabetic Potential
Thiazole derivatives have also been explored for their antidiabetic properties. Recent research indicates that certain thiazole hybrids exhibit significant activity in lowering blood glucose levels in diabetic models.
The mechanism of action is thought to involve the modulation of insulin signaling pathways, making these compounds potential candidates for further development in diabetes management .
Mechanistic Insights
The mechanisms underlying the biological activities of thiazole derivatives are complex and often involve multiple pathways. For example, the anticancer effects may be attributed to apoptosis induction and cell cycle arrest mechanisms, while antimicrobial activity may result from interference with bacterial cell wall synthesis or metabolic pathways .
Case Studies
Several case studies have been documented that illustrate the practical applications of thiazole derivatives in medicinal chemistry:
- Case Study 1 : A study on a series of thiazole derivatives showed that modifications at specific positions significantly enhanced their antimicrobial activity against resistant strains of bacteria .
- Case Study 2 : Research involving thiazole-based compounds demonstrated their efficacy in inhibiting tumor growth in animal models, highlighting their potential as anticancer agents .
Chemical Reactions Analysis
1.1. Cyclocondensation Reactions
The compound is synthesized via cyclocondensation of 2-methoxyphenyl isothiocyanate with α-bromoketone precursors. For example:
-
Reactants :
-
Conditions : Reflux in ethanol with triethylamine (TEA) as a catalyst ( ).
-
Mechanism : Nucleophilic attack by the thiol group, followed by cyclization and elimination of HBr ( ).
Key Spectral Data :
| Functional Group | IR (cm⁻¹) | ¹H-NMR (δ, ppm) | Source |
|---|---|---|---|
| C=N (imino) | 1595–1605 | 8.20–8.76 (s, 1H, =CH) | |
| OH (ethanol) | 3420–3520 | 3.60–4.20 (m, 2H, CH₂OH) | |
| Ar-OCH₃ | 2916–2940 | 3.85 (s, 3H, OCH₃) |
1.2. Functionalization of the Ethanol Side Chain
The hydroxyl group undergoes esterification and etherification:
Esterification
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Product : (Z)-2-(2-((2-methoxyphenyl)imino)-4-(p-tolyl)thiazol-3(2H)-yl)ethyl acetate.
-
¹H-NMR Shift : δ 4.20 (q, 2H, CH₂OCOCH₃), δ 2.10 (s, 3H, COCH₃) ( ).
Etherification
-
Reagents : Alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃ ( ).
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Product : (Z)-2-(2-((2-methoxyphenyl)imino)-4-(p-tolyl)thiazol-3(2H)-yl)ethoxyethane.
1.3. Reactivity of the Imino Group
The C=N bond participates in:
-
Hydrazone Formation : Reacts with hydrazine hydrate to yield thiazolo-hydrazine derivatives ( ).
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Schiff Base Reactions : Condenses with aldehydes (e.g., benzaldehyde) to form bis-thiazole hybrids ( ).
Example Reaction with Benzaldehyde :
-
Conditions : Ethanol, TEA, reflux.
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Product : (Z)-2-(2-((2-methoxyphenyl)imino)-4-(p-tolyl)thiazol-3(2H)-yl)-1-phenyl ethanol.
-
IR Confirmation : Loss of NH stretch (3420 cm⁻¹), new C=N peak at 1610 cm⁻¹ ( ).
Stereochemical Stability
The Z-configuration is confirmed via NOESY spectroscopy:
-
Key Interaction : Spatial proximity between the imino proton (δ 8.20–8.76) and the p-tolyl methyl group (δ 2.36–2.45) ( ).
-
Thermal Stability : No isomerization observed below 150°C ( ).
Catalytic and Solvent Effects
-
Optimal Solvents : Ethanol (polar protic) and dioxane (aprotic) enhance reaction rates by stabilizing intermediates ( ).
-
Catalysts : Triethylamine (TEA) improves yields in cyclization steps by scavenging HBr ( ).
Reaction Outcomes and Challenges
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents on the phenyl rings, thiazole core, and functional groups (Table 1).
Table 1: Structural and Physicochemical Comparison
- Hydrobromide Salt: Improves aqueous solubility (e.g., ) compared to the free base form of the target compound. Bulky Groups (e.g., isopropyl): Enhance lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .
Molecular Docking and Configuration
- The Z-configuration in the target compound ensures planar alignment of the imino and thiazole groups, critical for π-π stacking with aromatic residues in COX-2 (e.g., Tyr385) .
- In contrast, E-isomers (e.g., 18a in ) exhibit distorted geometries, reducing binding affinity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (Z)-2-(2-((2-methoxyphenyl)imino)-4-(p-tolyl)thiazol-3(2H)-yl)ethanol?
- Methodology: A common approach involves condensation reactions under reflux. For example, hydrazine derivatives can react with aldehydes or ketones in ethanol with catalytic acetic acid. The reaction mixture is typically refluxed for 7–12 hours, followed by cooling and recrystallization from ethanol to isolate the product .
- Key Considerations: Optimize molar ratios (e.g., 1:1 for amine and carbonyl components) and monitor reaction progress via TLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) may be required for intermediates.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- 1H-NMR: The imine proton (N=CH) typically appears as a singlet at δ 8.2–8.5 ppm. Aromatic protons from the 2-methoxyphenyl and p-tolyl groups resonate between δ 6.8–7.8 ppm, with distinct splitting patterns .
- IR: Stretching vibrations for C=N (1590–1620 cm⁻¹) and O–H (broad peak ~3430 cm⁻¹) confirm the imine and ethanol moieties .
- MS: High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and fragmentation patterns. For example, a molecular ion at m/z 328 corresponds to C₁₆H₁₆N₄S₂ .
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving the Z-configuration of the imine group?
- Methodology: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps:
Grow crystals via slow evaporation (e.g., ethanol/dichloromethane).
Collect data at low temperature (90 K) to minimize thermal motion.
Refine anisotropic displacement parameters and validate geometry using R-factors (<5%) .
- Example: In analogous thiazole derivatives, the Z-configuration was confirmed by planar geometry and dihedral angles (<10°) between the thiazole and aryl rings .
Q. How can molecular docking predict the bioactivity of this compound against antimicrobial targets?
- Protocol:
Prepare the ligand (target compound) by optimizing its geometry (e.g., DFT at B3LYP/6-31G* level).
Select a target protein (e.g., Staphylococcus aureus dihydrofolate reductase, PDB: 3SRW).
Perform docking (AutoDock Vina) with a grid box covering the active site.
Analyze binding affinities (ΔG < −7 kcal/mol suggests strong inhibition) and hydrogen-bond interactions (e.g., with Thr121 or Phe92 residues) .
Q. How should researchers address contradictions in reaction yields during scale-up synthesis?
- Case Study: If yields drop from 75% (lab-scale) to <50% (pilot-scale):
- Root Cause Analysis: Check for inadequate mixing, temperature gradients, or impurities in bulk reagents.
- Mitigation: Use controlled heating (e.g., microwave-assisted synthesis) or switch to a polar aprotic solvent (DMF) to enhance solubility .
Methodological Considerations Table
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
